molecular formula C14H21ClN4O B14146997 Iroxanadine hydrochloride CAS No. 934838-73-0

Iroxanadine hydrochloride

Cat. No.: B14146997
CAS No.: 934838-73-0
M. Wt: 296.79 g/mol
InChI Key: AVKGCNAECFSXHH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of iroxanadine hydrochloride involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods likely involve standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Iroxanadine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Iroxanadine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of iroxanadine hydrochloride involves the induction of phosphorylation of p38 stress-activated protein kinase (SAPK). This phosphorylation plays a critical role in maintaining endothelial cell homeostasis. The compound also causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects . These molecular targets and pathways are essential for the compound’s ability to protect against vascular diseases.

Comparison with Similar Compounds

Iroxanadine hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and its role in endothelial cell homeostasis. Similar compounds include other pyridine derivatives and small molecules that target vascular diseases. this compound’s ability to induce phosphorylation of p38 SAPK and its cardioprotective properties set it apart from other compounds in its class .

Properties

CAS No.

934838-73-0

Molecular Formula

C14H21ClN4O

Molecular Weight

296.79 g/mol

IUPAC Name

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride

InChI

InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H

InChI Key

AVKGCNAECFSXHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl

Origin of Product

United States

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